molecular formula C16H20O6 B8337380 Methyl 4-(2-(ethoxycarbonyl)-3-oxobutyl)-3-methoxybenzoate

Methyl 4-(2-(ethoxycarbonyl)-3-oxobutyl)-3-methoxybenzoate

Cat. No. B8337380
M. Wt: 308.33 g/mol
InChI Key: RSKLNERNHVZUPB-UHFFFAOYSA-N
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Patent
US08765939B2

Procedure details

Sodium hydride (60% in mineral oil; 1.45 g) was added portionwise over 10 min to a solution of ethyl acetoacetate (4.4 mL) in THF (60 mL) at 0° C. The resulting suspension was stirred at 0° C. for 10 min and a solution of methyl 4-(bromomethyl)-3-methoxybenzoate (7.5 g) in THF (40 mL) added portionwise over 10 min. The mixture was warmed to 70° C. and stirred for 15 h. The mixture was allowed to cool and then poured cautiously into ice/water (300 mL) and stirred for 30 min. The aqueous phase was extracted with EtOAc and the combined organic phase was dried filtered and evaporated to afford crude product. The reaction was repeated on an identical scale and the two batches of crude product were combined and purified by chromatography eluting with 20-30% EtOAc in isohexane to give the subtitle compound as a colorless oil 14.70 g.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:4][C:5]([CH3:7])=[O:6].Br[CH2:13][C:14]1[CH:23]=[CH:22][C:17]([C:18]([O:20][CH3:21])=[O:19])=[CH:16][C:15]=1[O:24][CH3:25]>C1COCC1>[CH2:10]([O:9][C:3]([CH:4]([C:5](=[O:6])[CH3:7])[CH2:13][C:14]1[CH:23]=[CH:22][C:17]([C:18]([O:20][CH3:21])=[O:19])=[CH:16][C:15]=1[O:24][CH3:25])=[O:8])[CH3:11] |f:0.1|

Inputs

Step One
Name
Quantity
1.45 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
4.4 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
BrCC1=C(C=C(C(=O)OC)C=C1)OC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
ice water
Quantity
300 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 70° C.
STIRRING
Type
STIRRING
Details
stirred for 15 h
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
the combined organic phase was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford crude product
CUSTOM
Type
CUSTOM
Details
purified by chromatography
WASH
Type
WASH
Details
eluting with 20-30% EtOAc in isohexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OC(=O)C(CC1=C(C=C(C(=O)OC)C=C1)OC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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